6,7-Dibutylnaphthalene-1-sulfonic acid
Description
Properties
CAS No. |
125709-04-8 |
|---|---|
Molecular Formula |
C18H24O3S |
Molecular Weight |
320.447 |
IUPAC Name |
6,7-dibutylnaphthalene-1-sulfonic acid |
InChI |
InChI=1S/C18H24O3S/c1-3-5-8-14-12-16-10-7-11-18(22(19,20)21)17(16)13-15(14)9-6-4-2/h7,10-13H,3-6,8-9H2,1-2H3,(H,19,20,21) |
InChI Key |
QOGKHCYVJFGFCY-UHFFFAOYSA-N |
SMILES |
CCCCC1=C(C=C2C(=C1)C=CC=C2S(=O)(=O)O)CCCC |
Synonyms |
6,7-Dibutyl-1-naphthalenesulfonic acid |
Origin of Product |
United States |
Synthetic Pathways and Methodological Advancements for 6,7 Dibutylnaphthalene 1 Sulfonic Acid
Retrosynthetic Analysis and Precursor Selection for 6,7-Dibutylnaphthalene-1-sulfonic Acid
A retrosynthetic analysis of this compound guides the synthetic planning by disconnecting the target molecule into simpler, commercially available precursors. The primary disconnection severs the carbon-sulfur bond of the sulfonic acid group, identifying 1,2-dibutylnaphthalene (B14672293) as the immediate precursor. This simplifies the initial challenge to the formation of the dibutylated naphthalene (B1677914) core.
Further disconnection of the butyl groups from the naphthalene ring points to naphthalene and a suitable butylating agent, such as butanol or a butyl halide, as the fundamental starting materials. greenagrochem.com This approach allows for a convergent synthesis where the naphthalene core is first appropriately substituted with butyl groups, followed by the introduction of the sulfonic acid functionality. The selection of precursors is critical, as the nature of the starting materials and reagents will significantly influence the regioselectivity of both the alkylation and sulfonation steps.
Alkylation Strategies for Dibutylnaphthalene Core Formation
The introduction of two butyl groups onto the naphthalene scaffold to form 1,2-dibutylnaphthalene is a pivotal step in the synthesis of the target compound. Friedel-Crafts alkylation is a primary method for this transformation, though alternative methodologies are also explored to optimize yield and regioselectivity.
Friedel-Crafts Alkylation Mechanisms and Regioselectivity on Naphthalene Derivatives
Friedel-Crafts alkylation involves the reaction of an alkyl halide or an alcohol with an aromatic compound in the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃) or sulfuric acid (H₂SO₄). researchgate.netmasterorganicchemistry.com The reaction proceeds through the formation of a carbocation or a related electrophilic species, which then attacks the electron-rich naphthalene ring. mdpi.com
The regioselectivity of Friedel-Crafts alkylation on naphthalene is influenced by both electronic and steric factors. stackexchange.com Naphthalene has two distinct positions for substitution: the α-position (C1, C4, C5, C8) and the β-position (C2, C3, C6, C7). The α-position is generally more reactive due to the greater stability of the resulting carbocation intermediate (naphthalenonium ion), which can better delocalize the positive charge. stackexchange.comyoutube.com
However, the size of the incoming alkyl group plays a crucial role. For larger alkyl groups, such as butyl, steric hindrance with the peri-hydrogen at the C8 position can disfavor substitution at the α-position, leading to a higher proportion of the β-substituted product. stackexchange.com The choice of catalyst and reaction conditions, including temperature and solvent, can also influence the isomer distribution. For instance, using zeolite catalysts can promote shape-selective alkylation, favoring the formation of specific isomers. dicp.ac.cngoogle.comgoogle.com
Alternative Alkylation Methodologies for Naphthalene Scaffolds
While Friedel-Crafts alkylation is a conventional approach, alternative methods can offer improved control over the reaction. One such method involves the use of trifluoromethanesulfonic acid as a catalyst for the alkylation of naphthalene with n-butene, which has shown high conversion rates. mdpi.com Another innovative approach involves the nitrogen-to-carbon transmutation of isoquinolines to synthesize naphthalene derivatives, offering a precise method for constructing the naphthalene core. nih.gov
The use of specific catalysts can also steer the reaction towards desired products. For example, p-toluenesulfonic acid has been effectively used as a catalyst for the regioselective α-alkylation of β-naphthol with allylic alcohols, demonstrating the potential for catalyst-controlled regioselectivity. rsc.orgresearchgate.net These alternative methodologies provide valuable tools for chemists to overcome the challenges associated with traditional Friedel-Crafts alkylation, such as polysubstitution and rearrangement reactions.
Sulfonation Reactions and Positional Selectivity
The final step in the synthesis of this compound is the introduction of the sulfonic acid group onto the 1,2-dibutylnaphthalene core. This is typically achieved through electrophilic aromatic sulfonation, where the regiochemical outcome is of paramount importance.
Electrophilic Aromatic Sulfonation: Reagents and Reaction Conditions for Naphthalene
Electrophilic aromatic sulfonation is a reversible reaction that involves treating an aromatic compound with a sulfonating agent. stackexchange.com Common sulfonating agents include concentrated sulfuric acid, fuming sulfuric acid (oleum, which is a solution of sulfur trioxide in sulfuric acid), and sulfur trioxide (SO₃) itself. shokubai.orgdocbrown.info The reaction with SO₃ is often rapid and can be carried out in various solvents. sioc-journal.cn
The sulfonation of naphthalene is highly dependent on the reaction temperature. shokubai.org At lower temperatures (around 40-80°C), the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. stackexchange.comyoutube.com This is because the transition state leading to the 1-isomer is lower in energy. stackexchange.com At higher temperatures (above 150°C), the thermodynamically more stable product, naphthalene-2-sulfonic acid, predominates. stackexchange.comshokubai.org This is due to the reversibility of the sulfonation reaction, which allows for the isomerization of the initially formed 1-sulfonic acid to the more stable 2-isomer, which has less steric strain. stackexchange.com
For the synthesis of this compound, the presence of the two butyl groups at the 6 and 7 positions will influence the position of sulfonation. The directing effects of these alkyl groups, which are ortho-, para-directing, would favor sulfonation at positions 1, 3, 5, and 8. The desired 1-sulfonic acid is an α-substituted product, suggesting that kinetic control (lower temperature) would be the preferred reaction condition.
Directed Sulfonation Techniques for Specific Isomer Control
Achieving high regioselectivity in sulfonation can be challenging. However, certain techniques can be employed to direct the sulfonation to a specific position. The presence of existing substituents on the naphthalene ring significantly influences the position of further sulfonation. sioc-journal.cnresearchgate.net For instance, the sulfonation of deactivated naphthalene derivatives, such as those with electron-withdrawing groups, proceeds with predictable regioselectivity. sioc-journal.cn
In the case of 1,2-dibutylnaphthalene, the steric bulk of the butyl groups will also play a role in directing the incoming sulfonyl group. While the electronic effects of the alkyl groups favor substitution at the α-positions, steric hindrance may modulate this preference. The choice of the sulfonating agent and reaction conditions can be fine-tuned to maximize the yield of the desired this compound. For example, using a milder sulfonating agent or a specific solvent system could potentially enhance the selectivity for the 1-position.
Data Tables
Table 1: Influence of Reaction Conditions on Naphthalene Sulfonation
| Parameter | Condition | Predominant Product | Reference |
| Temperature | Low (e.g., 40-80°C) | Naphthalene-1-sulfonic acid (Kinetic Product) | stackexchange.comyoutube.com |
| Temperature | High (e.g., >150°C) | Naphthalene-2-sulfonic acid (Thermodynamic Product) | stackexchange.comshokubai.org |
| Catalyst | Zeolites | Shape-selective products (e.g., 2,6-dialkylnaphthalene) | dicp.ac.cn |
Table 2: Common Reagents in the Synthesis of Alkylnaphthalene Sulfonic Acids
| Step | Reagent | Purpose | Reference |
| Alkylation | Butanol / Butyl Halide | Butyl group source | greenagrochem.com |
| Alkylation | Aluminum Chloride (AlCl₃) | Lewis acid catalyst | researchgate.netmasterorganicchemistry.com |
| Alkylation | Trifluoromethanesulfonic Acid | Catalyst for alkylation with alkene | mdpi.com |
| Sulfonation | Concentrated Sulfuric Acid (H₂SO₄) | Sulfonating agent | shokubai.orgdocbrown.info |
| Sulfonation | Fuming Sulfuric Acid (Oleum) | Stronger sulfonating agent | docbrown.info |
| Sulfonation | Sulfur Trioxide (SO₃) | Potent sulfonating agent | sioc-journal.cn |
Control of Isomer Formation and Purification Strategies for Sulfonic Acids
The sulfonation of naphthalene is a classic example of a reaction where kinetic and thermodynamic control lead to different products. stackexchange.comquora.com At lower temperatures (around 80°C), the reaction is kinetically controlled, favoring the formation of naphthalene-1-sulfonic acid due to the lower activation energy of the transition state leading to this isomer. wordpress.com Conversely, at higher temperatures (around 160°C), the reaction is under thermodynamic control, and the more stable naphthalene-2-sulfonic acid is the major product. This is because the 1-isomer experiences steric hindrance between the sulfonic acid group and the hydrogen atom at the 8-position. stackexchange.comwordpress.com
In the case of this compound, the starting material is 6,7-dibutylnaphthalene. The two butyl groups, being ortho-para directing, will influence the position of the incoming electrophile (SO₃). For the synthesis of the 1-sulfonic acid isomer, kinetically controlled conditions (lower temperatures) would be employed. However, the presence of the butyl groups, particularly the one at the 7-position, may introduce additional steric hindrance, potentially affecting the regioselectivity of the sulfonation.
The formation of a mixture of isomers is highly probable. The primary isomers expected would be those where sulfonation occurs at the alpha positions (1, 4, 5, and 8). Given the substitution at the 6 and 7 positions, sulfonation would likely be directed to the 1, 2, 4, and 5 positions. To favor the 1-sulfonic acid, careful control of the reaction temperature is paramount.
Purification of the desired this compound from a mixture of isomers presents a significant challenge. Several strategies can be employed:
Fractional Crystallization: Sulfonic acids or their salts often have different solubilities in various solvents. By carefully selecting the solvent and controlling the temperature, it may be possible to selectively crystallize the desired isomer. The formation of salts, for instance with sodium or potassium hydroxide (B78521), can alter the solubility characteristics and aid in separation. acs.org
Salt Formation with Organic Bases: The use of specific organic amines to form salts with sulfonic acids can be a highly selective method for isomer separation. For example, ortho-toluidine has been used to selectively precipitate 1-naphthalenesulfonic acid from a mixture containing the 2-isomer. frontiersin.org This selectivity arises from the specific steric interactions between the amine and the sulfonic acid isomer. A similar approach could be explored for the separation of dibutylnaphthalene sulfonic acid isomers.
Chromatography: Chromatographic techniques are powerful tools for separating closely related isomers. High-performance liquid chromatography (HPLC) using mixed-mode columns or chiral counter-ions has been shown to be effective in separating various alkyl sulfonic acids and their isomers. electronicsandbooks.comasianpubs.org For instance, a mixture of naphthalenedisulfonic acid isomers has been separated by adjusting the sulfuric acid concentration and temperature to induce selective precipitation. google.com Gas chromatography-mass spectrometry (GC-MS) can also be used for the analysis of naphthalene sulfonic acid isomers after derivatization. nih.gov
Table 1: General Purification Strategies for Naphthalene Sulfonic Acid Isomers
| Purification Method | Principle | Applicability to this compound |
| Fractional Crystallization | Differences in solubility of the free acid or its salts in a selected solvent system. | Potentially effective, but requires empirical determination of suitable solvents and conditions. |
| Selective Salt Formation | Formation of diastereomeric salts with specific organic bases, leading to differential solubility and precipitation. | A promising strategy that may offer high selectivity for the 1-isomer. |
| Column Chromatography | Differential partitioning of isomers between a stationary phase and a mobile phase. | HPLC is a powerful tool for separating complex isomer mixtures and could be adapted for this specific compound. |
| Ion Exchange | Separation based on the affinity of the sulfonic acid anion for an ion exchange resin. | Can be used to remove inorganic impurities and potentially for isomer separation under specific conditions. |
Optimization of Reaction Parameters for Synthesis of this compound
Temperature: As previously discussed, temperature is the most critical factor in controlling the kinetic versus thermodynamic product distribution in naphthalene sulfonation. To favor the formation of the 1-sulfonic acid isomer, the reaction should be conducted at a relatively low temperature, likely in the range of 20-80°C.
Sulfonating Agent: The choice and concentration of the sulfonating agent are crucial. Common agents include concentrated sulfuric acid, oleum (B3057394) (a solution of SO₃ in H₂SO₄), and sulfur trioxide (SO₃) itself. wikipedia.org The reactivity of the sulfonating agent influences the reaction rate and the potential for side reactions such as disulfonation. For a substituted and potentially more reactive naphthalene derivative, a milder sulfonating agent or lower concentration of a stronger agent might be necessary to control the reaction and prevent the formation of multiple sulfonic acid groups.
Reaction Time: The duration of the reaction needs to be optimized to ensure complete conversion of the starting material while minimizing the isomerization to the thermodynamically more stable 2-sulfonic acid, especially if the reaction is conducted at the higher end of the kinetic control temperature range.
Solvent: While sulfonation is often carried out in an excess of sulfuric acid which also acts as the solvent, the use of an inert co-solvent can influence the reaction. Solvents can affect the solubility of the reactants and the activity of the sulfonating agent. In some cases, solvents are used to facilitate the reaction at lower temperatures or to improve the selectivity.
Catalyst: Although sulfonation of activated aromatic rings like naphthalene derivatives often proceeds without a catalyst, certain catalysts can be employed to enhance the reaction rate or selectivity.
Table 2: Hypothetical Optimization of Reaction Parameters for the Synthesis of this compound
| Parameter | Range/Options | Expected Effect on Yield and Selectivity for 1-Isomer |
| Temperature | 20°C - 100°C | Lower temperatures (e.g., 40-60°C) are expected to favor the kinetic product (1-isomer). Higher temperatures will increase the proportion of the 2-isomer. |
| Sulfonating Agent | Conc. H₂SO₄, 10-30% Oleum, SO₃ complexes | Milder conditions (e.g., concentrated H₂SO₄) are preferable to control the reaction and avoid polysubstitution. Stronger agents like oleum may require very short reaction times and precise temperature control. |
| Molar Ratio (Agent:Substrate) | 1:1 to 5:1 | A slight excess of the sulfonating agent is typically used to drive the reaction to completion. A large excess may increase the risk of disulfonation. |
| Reaction Time | 1 - 12 hours | Needs to be optimized to maximize the yield of the 1-isomer before significant isomerization to the 2-isomer occurs. |
| Solvent | Excess H₂SO₄, Nitrobenzene, Dichloromethane | The choice of solvent can influence the solubility of the starting material and the reaction kinetics. Inert solvents may allow for better temperature control. |
Novel Synthetic Routes and Green Chemistry Considerations in Sulfonic Acid Production
The traditional methods for sulfonation often involve the use of large quantities of strong acids, leading to corrosive and hazardous reaction conditions and the generation of significant acidic waste. In recent years, there has been a growing interest in developing more environmentally benign, or "green," methods for the synthesis of sulfonic acids.
Solid Acid Catalysts: The use of solid acid catalysts, such as silica-supported perchloric acid (SiO₂/HClO₄) or potassium bisulfate (SiO₂/KHSO₄), offers a greener alternative to conventional liquid acids. ajgreenchem.com These catalysts are often reusable, non-corrosive, and can lead to simpler work-up procedures. They have been successfully used for the sulfonation of various aromatic compounds. ajgreenchem.com
Ionic Liquids: Ionic liquids have emerged as promising green solvents and catalysts for a variety of chemical reactions, including sulfonation. google.com They are non-volatile, thermally stable, and their properties can be tuned by modifying the cation and anion. Certain ionic liquids can act as both the solvent and the catalyst, facilitating the reaction and allowing for easy separation and recycling of the reaction medium. google.com For instance, the use of ionic liquids in the sulfonation of toluene (B28343) has been shown to influence the isomer distribution. google.com
Microwave-Assisted Synthesis: The application of microwave irradiation can significantly accelerate the rate of sulfonation reactions, often leading to higher yields in shorter reaction times and with less energy consumption compared to conventional heating methods. ajgreenchem.com
Alternative Sulfonating Agents: Research into alternative, less hazardous sulfonating agents is ongoing. The use of sulfur dioxide surrogates, such as sodium metabisulfite, in radical-based sulfonylation reactions represents a newer approach. researchgate.net
While these novel methods have shown promise for the synthesis of various sulfonic acids, their specific application to the synthesis of this compound has not been reported. However, they represent a fertile ground for future research to develop more sustainable and efficient synthetic routes for this and other substituted naphthalene sulfonic acids.
Table 3: Comparison of Traditional and Green Sulfonation Methods
| Method | Sulfonating Agent/Catalyst | Advantages | Disadvantages |
| Traditional | Concentrated H₂SO₄, Oleum | Well-established, readily available reagents. | Corrosive, hazardous, large amount of acidic waste. |
| Solid Acid Catalysis | SiO₂/HClO₄, SiO₂/KHSO₄ | Reusable catalyst, non-corrosive, simpler work-up. | May require higher temperatures, catalyst deactivation can occur. |
| Ionic Liquids | [emim][HSO₄], etc. | Recyclable solvent/catalyst, tunable properties, can improve selectivity. | High cost of ionic liquids, potential toxicity concerns. |
| Microwave-Assisted | Conventional reagents | Faster reaction rates, higher yields, energy efficient. | Requires specialized equipment, scalability can be a challenge. |
Advanced Spectroscopic and Structural Elucidation of 6,7 Dibutylnaphthalene 1 Sulfonic Acid and Its Derivatives
Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment
NMR spectroscopy is the most powerful tool for determining the carbon-hydrogen framework of an organic molecule. By analyzing one- and two-dimensional NMR spectra, the precise connectivity and chemical environment of each atom can be established.
The ¹H and ¹³C NMR spectra of 6,7-dibutylnaphthalene-1-sulfonic acid are predicted by considering the additive effects of the substituents on the naphthalene (B1677914) core. The two n-butyl groups are expected to have a shielding effect (upfield shift) on the aromatic protons and carbons, while the electron-withdrawing sulfonic acid group will have a deshielding effect (downfield shift), particularly on the peri-protons and adjacent carbons. researchgate.netlibretexts.org
The ¹H NMR spectrum would display signals for five distinct aromatic protons and four sets of signals for the butyl group protons. The aromatic region would likely show complex splitting patterns due to proton-proton coupling. The butyl groups would exhibit characteristic multiplets: a triplet for the terminal methyl group, a sextet for the adjacent methylene (B1212753) group, a quintet for the next methylene, and a triplet for the methylene group attached to the naphthalene ring. chemicalbook.comorganicchemistrydata.org
The ¹³C NMR spectrum would show 18 distinct signals, corresponding to the 10 carbons of the naphthalene core and the 8 carbons of the two butyl chains. chemicalbook.comorganicchemistrydata.org The carbons bearing the substituents (C1, C6, C7) and the quaternary carbons of the naphthalene ring would be significantly shifted compared to unsubstituted naphthalene. chemicalbook.comnih.gov
Predicted ¹H NMR Chemical Shifts (in ppm, relative to TMS)
This table is predictive and based on additive substituent effects from model compounds like n-butylbenzene and naphthalenesulfonic acids. Actual values may vary.
| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Notes |
| H-8 | 8.2 - 8.5 | d | Downfield shift due to peri-effect of the SO₃H group. |
| H-2 | 8.0 - 8.3 | d | Downfield shift due to ortho-position to the SO₃H group. |
| H-5 | 7.7 - 7.9 | s | Singlet, adjacent to a butyl group. |
| H-4 | 7.4 - 7.6 | t | Triplet, coupled to H-2 and H-3. |
| H-3 | 7.3 - 7.5 | t | Triplet, coupled to H-2 and H-4. |
| C6-CH₂ - | 2.7 - 3.0 | t | Benzylic protons of the butyl group at C6. |
| C7-CH₂ - | 2.7 - 3.0 | t | Benzylic protons of the butyl group at C7. |
| -CH₂-CH₂ -CH₃ | 1.6 - 1.8 | m | Methylene protons of both butyl chains. |
| -CH₂ -CH₂-CH₃ | 1.4 - 1.6 | m | Methylene protons of both butyl chains. |
| -CH₂-CH₃ | 0.9 - 1.1 | t | Terminal methyl protons of both butyl chains. |
Predicted ¹³C NMR Chemical Shifts (in ppm, relative to TMS)
This table is predictive and based on additive substituent effects. Quaternary carbon signals are typically weaker. oregonstate.edu
| Carbon Assignment | Predicted Chemical Shift (ppm) | Notes |
| C1 | 140 - 145 | Carbon bearing the SO₃H group. |
| C6, C7 | 138 - 142 | Carbons bearing the butyl groups. |
| C4a, C8a | 132 - 136 | Quaternary carbons. |
| C2, C8 | 128 - 131 | Aromatic CH carbons. |
| C4, C5 | 125 - 128 | Aromatic CH carbons. |
| C3 | 123 - 126 | Aromatic CH carbon. |
| C6-C H₂- | 35 - 38 | Benzylic carbons of the butyl groups. |
| C7-C H₂- | 35 - 38 | Benzylic carbons of the butyl groups. |
| -CH₂-C H₂-CH₃ | 33 - 35 | Methylene carbons of the butyl chains. |
| -C H₂-CH₂-CH₃ | 22 - 24 | Methylene carbons of the butyl chains. |
| -CH₂-C H₃ | 13 - 15 | Terminal methyl carbons of the butyl chains. |
To confirm the assignments made from 1D NMR, a suite of 2D NMR experiments would be essential.
COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. Cross-peaks would be expected between adjacent aromatic protons (e.g., H-2/H-3, H-3/H-4) and between adjacent protons within the butyl chains (e.g., benzylic-CH₂/CH₂, CH₂/CH₂, CH₂/CH₃). This would confirm the spin systems of the molecule.
HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It would definitively link each proton signal to its corresponding carbon signal, for example, confirming the assignment of the benzylic CH₂ protons to the benzylic carbon atoms.
The H-8 proton to the C1 and C7 carbons.
The H-2 proton to the C4 and C1 carbons.
The benzylic protons of the C6-butyl group to C5 and C7.
The benzylic protons of the C7-butyl group to C6 and C8.
Vibrational Spectroscopy (IR and Raman) for Functional Group Identification and Conformational Studies
Sulfonic Acid Group: The -SO₃H group has several characteristic vibrations. Strong, broad absorption due to O-H stretching is expected in the IR spectrum, typically in the range of 2800-3200 cm⁻¹. royalsocietypublishing.org The asymmetric and symmetric S=O stretching vibrations are very strong in the IR and appear around 1340-1350 cm⁻¹ and 1150-1250 cm⁻¹, respectively. cdnsciencepub.comcdnsciencepub.com The S-O stretch is expected around 1030-1080 cm⁻¹. researchgate.net
Naphthalene Core: The aromatic C-H stretching vibrations would be observed above 3000 cm⁻¹. The C=C stretching vibrations of the naphthalene ring system typically appear as a series of sharp bands in the 1450-1650 cm⁻¹ region.
Butyl Groups: The aliphatic C-H stretching vibrations of the butyl chains would appear just below 3000 cm⁻¹, typically in the 2850-2960 cm⁻¹ range. nist.govchemicalbook.comchemicalbook.com C-H bending and rocking vibrations would be found in the 1375-1465 cm⁻¹ region.
The combination of IR and Raman spectroscopy can be particularly powerful, as some vibrational modes that are weak in the IR spectrum may be strong in the Raman spectrum, and vice versa, providing complementary information.
Mass Spectrometry for Molecular Weight Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is used to determine the molecular weight of a compound and to gain structural information from its fragmentation pattern. For this compound (C₁₈H₂₄O₃S), the exact molecular weight is 320.1446 g/mol .
In an electron ionization (EI) mass spectrum, the molecular ion peak ([M]⁺) at m/z 320 would be observed. The fragmentation pattern is expected to be dominated by several key processes: nih.gov
Loss of Butyl and Propyl Groups: A prominent fragmentation pathway for alkylbenzenes is the cleavage of the benzylic bond. acs.orgcore.ac.uk This would lead to the loss of a propyl radical (•C₃H₇) to form a major peak at m/z 277. Subsequent loss of a butyl group (•C₄H₉) would also be possible.
McLafferty Rearrangement: The n-butyl groups can undergo a McLafferty rearrangement, leading to the loss of propene (C₃H₆, 42 Da) and resulting in a peak at m/z 278. acs.org
Sulfonic Acid Fragmentation: The sulfonic acid group can fragment in several ways. Loss of SO₂ (64 Da) or SO₃ (80 Da) from the molecular ion or other fragments is a characteristic pathway for arylsulfonic acids. nist.gov For example, a peak at m/z 240 ([M-SO₃]⁺) would be indicative of this process.
Naphthalene Core Fragmentation: The stable naphthalene ring system would lead to characteristic aromatic fragment ions. flvc.orgcore.ac.uk
Predicted Major Mass Spectrometry Fragments
| m/z | Proposed Fragment | Fragmentation Pathway |
| 320 | [C₁₈H₂₄O₃S]⁺ | Molecular Ion (M⁺) |
| 278 | [M - C₃H₆]⁺ | McLafferty rearrangement of a butyl group. |
| 277 | [M - C₃H₇]⁺ | Benzylic cleavage (loss of propyl radical). |
| 263 | [M - C₄H₉]⁺ | Loss of a butyl radical. |
| 240 | [M - SO₃]⁺ | Loss of sulfur trioxide. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment in alkylbenzenes. |
X-ray Crystallography of Co-crystals or Derived Salts for Solid-State Structure Elucidation
While obtaining single crystals of the sulfonic acid itself might be challenging due to the high polarity and hydrogen bonding capabilities of the sulfonic acid group, it is often feasible to form crystalline salts with suitable counterions (e.g., sodium, potassium, or an amine). rsc.org X-ray crystallography on such a salt or a co-crystal would provide the definitive solid-state structure.
This technique would yield precise data on:
Bond lengths and angles: Confirming the geometry of the naphthalene core, the butyl chains, and the sulfonate group.
Conformation: Determining the rotational arrangement (torsion angles) of the butyl groups relative to the naphthalene ring and the orientation of the sulfonate group.
Intermolecular Interactions: Revealing how the molecules pack in the crystal lattice, including details of hydrogen bonding involving the sulfonate group and any solvent molecules, as well as van der Waals and π-π stacking interactions between the naphthalene rings. acs.org
This information is invaluable for understanding the physical properties of the material and its interactions in the solid state.
Chiroptical Properties and Stereochemical Investigations (if applicable to chiral derivatives)
The parent molecule, this compound, is achiral and therefore would not exhibit chiroptical properties such as optical rotation or circular dichroism (CD).
However, chiral derivatives could be synthesized, for example, by using a chiral butyl group (e.g., a sec-butyl group) or by forming a salt with a chiral base (e.g., a chiral amine). In such cases, chiroptical techniques would be essential for stereochemical analysis.
Circular Dichroism (CD) Spectroscopy: For a chiral derivative, the naphthalene chromophore would exist in a chiral environment. acs.org The interaction of this chiral molecule with left and right circularly polarized light would be different, giving rise to a CD spectrum. The sign and intensity of the Cotton effects in the CD spectrum could be correlated with the absolute configuration of the chiral center(s) through empirical rules or by comparison with theoretical calculations. acs.orgamanote.com This would allow for the determination of the stereochemistry of the derivative.
Computational Chemistry and Theoretical Studies on 6,7 Dibutylnaphthalene 1 Sulfonic Acid
Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity
Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It has proven to be a valuable tool for predicting the properties of molecules such as 6,7-Dibutylnaphthalene-1-sulfonic acid.
Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. It focuses on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. The energy and symmetry of these orbitals provide insights into the reaction pathways and the stability of the resulting products.
For this compound, the HOMO is primarily localized on the electron-rich naphthalene (B1677914) core, while the LUMO is influenced by the electron-withdrawing sulfonic acid group. The presence of the butyl substituent groups, being weak activators, can slightly raise the energy of the HOMO, making the molecule more susceptible to electrophilic attack. youtube.com The energy gap between the HOMO and LUMO is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller HOMO-LUMO gap generally implies higher reactivity. researchgate.net
Theoretical studies on substituted naphthalenes have shown that the nature and position of substituent groups significantly affect the frontier orbital energy levels. rsc.org In the case of this compound, the butyl groups at the 6 and 7 positions and the sulfonic acid group at the 1-position will collectively determine the electronic properties and reactivity of the molecule. The sulfonic acid group, being a deactivating group, will lower the energy of both the HOMO and LUMO, but its effect is more pronounced on the LUMO. youtube.com
Table 1: Hypothetical Frontier Molecular Orbital Energies for this compound and Related Compounds (eV)
| Compound | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) |
| Naphthalene | -6.15 | -1.85 | 4.30 |
| Naphthalene-1-sulfonic acid | -6.45 | -2.20 | 4.25 |
| 6,7-Dibutylnaphthalene | -5.98 | -1.70 | 4.28 |
| This compound | -6.28 | -2.10 | 4.18 |
Note: The values in this table are illustrative and based on general principles of substituent effects on aromatic systems. Actual calculated values may vary depending on the level of theory and basis set used.
The electrostatic potential (ESP) surface of a molecule provides a visual representation of the charge distribution and is invaluable for predicting sites of electrophilic and nucleophilic attack. For this compound, the ESP surface would show regions of negative potential (electron-rich) and positive potential (electron-poor).
The sulfonic acid group is strongly electron-withdrawing, leading to a significant region of negative electrostatic potential around the oxygen atoms and a positive potential around the acidic hydrogen. researchgate.netnih.gov This makes the sulfonic acid group a prime site for interactions with polar solvents and other charged species. The naphthalene ring system will exhibit a more complex ESP, with the regions ortho and para to the electron-donating butyl groups showing a slightly more negative potential, while the area near the electron-withdrawing sulfonic acid group will be more positive. mdpi.com
Charge distribution analysis, often performed using methods like Mulliken population analysis or Natural Bond Orbital (NBO) analysis, can quantify the partial atomic charges on each atom in the molecule. This analysis would confirm the polarization of the S-O and O-H bonds in the sulfonic acid group and the slight electron donation from the butyl groups to the naphthalene ring.
Table 2: Hypothetical Partial Atomic Charges for Key Atoms in this compound
| Atom | Partial Charge (e) |
| S (in SO3H) | +2.5 to +2.8 |
| O (in S=O) | -0.8 to -1.0 |
| O (in S-OH) | -0.7 to -0.9 |
| H (in SO3H) | +0.4 to +0.5 |
| C1 (attached to SO3H) | +0.1 to +0.2 |
| C6/C7 (attached to Butyl) | -0.05 to -0.1 |
Note: These values are hypothetical and intended to illustrate the expected trends in charge distribution.
Molecular Dynamics (MD) Simulations for Conformational Analysis and Intermolecular Interactions
Molecular Dynamics (MD) simulations provide a dynamic picture of molecular behavior over time, allowing for the exploration of conformational flexibility and intermolecular interactions. nih.gov For a molecule like this compound, MD simulations can reveal how the flexible butyl chains and the sulfonic acid group move and interact with their environment.
The butyl chains can adopt numerous conformations, and MD simulations can help identify the most populated and energetically favorable arrangements. These simulations can also shed light on how the molecule interacts with solvent molecules, such as water. The sulfonic acid group is expected to form strong hydrogen bonds with water molecules, influencing the solubility and aggregation behavior of the compound. researchgate.net The hydrophobic naphthalene core and butyl chains will tend to avoid water, leading to interesting self-assembly possibilities in aqueous solutions. nih.gov
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is a powerful tool for investigating the mechanisms of chemical reactions, including the formation of this compound through alkylation and sulfonation.
The formation of this compound likely involves a two-step process: Friedel-Crafts alkylation of naphthalene with a butylating agent, followed by sulfonation. Computational methods can be used to model the reaction pathways for both steps and to locate the transition state structures.
Alkylation: The Friedel-Crafts alkylation of naphthalene can lead to substitution at either the α (1, 4, 5, 8) or β (2, 3, 6, 7) positions. stackexchange.com The regioselectivity is influenced by both electronic and steric factors. stackexchange.com While α-substitution is generally kinetically favored due to a more stable carbocation intermediate, β-substitution can be the thermodynamic product, especially with bulky alkyl groups. wordpress.comlibretexts.org Transition state analysis using DFT can quantify the activation energies for attack at different positions, providing a rationale for the observed regioselectivity. For the formation of the 6,7-dibutyl product, a multi-step alkylation process would need to be considered.
Sulfonation: The sulfonation of naphthalene is a reversible reaction where the position of the sulfonic acid group can be controlled by temperature. stackexchange.com At lower temperatures, the kinetically controlled product, naphthalene-1-sulfonic acid, is favored. quora.comwikipedia.org At higher temperatures, the thermodynamically more stable naphthalene-2-sulfonic acid is the major product. quora.comwikipedia.org The stability difference is often attributed to steric interactions between the sulfonic acid group and the hydrogen at the 8-position in the 1-isomer. wordpress.comcutm.ac.in Computational analysis of the transition states for sulfonation at the 1-position of the 6,7-dibutylnaphthalene intermediate would reveal the energy barrier for this reaction.
Table 3: Hypothetical Activation Energies for Electrophilic Attack on Naphthalene (kcal/mol)
| Reaction | Position of Attack | Activation Energy (kcal/mol) |
| Alkylation (Butyl) | α-position | 15-20 |
| Alkylation (Butyl) | β-position | 18-23 |
| Sulfonation | α-position | 12-17 |
| Sulfonation | β-position | 16-21 |
Note: These are illustrative values. Actual activation energies depend on the specific reagents and reaction conditions.
Solvents can play a crucial role in chemical reactions, influencing both the reaction rates and the product distribution. shokubai.org In the context of the synthesis of this compound, the choice of solvent can affect the stability of the reactants, intermediates, and transition states.
For the Friedel-Crafts alkylation, the polarity of the solvent can influence the dissolution of the catalyst and the stability of the carbocation intermediates. psu.edu Similarly, in the sulfonation step, the solvent can affect the activity of the sulfonating agent and the equilibrium between the different sulfonic acid isomers. shokubai.org Computational models that incorporate solvent effects, either implicitly (using a continuum model) or explicitly (by including solvent molecules in the calculation), can provide a more accurate picture of the reaction energetics and help in understanding the observed selectivity. researchgate.net For instance, polar solvents would be expected to stabilize the charged intermediates and transition states in both the alkylation and sulfonation reactions.
Quantitative Structure-Property Relationship (QSPR) Approaches for Predicted Behaviors
Quantitative Structure-Property Relationship (QSPR) represents a sophisticated computational methodology aimed at elucidating the relationship between the molecular structure of a compound and its macroscopic properties. The fundamental premise of QSPR is that the chemical structure, encoded in the form of molecular descriptors, can be mathematically correlated with a specific property of interest. While direct QSPR studies on this compound are not extensively documented in publicly available literature, the principles of QSPR can be applied to predict its behavior based on studies of structurally analogous compounds, such as other alkylnaphthalene sulfonic acids and sulfonated aromatic compounds.
The application of QSPR to a molecule like this compound would involve a systematic process. First, the two-dimensional structure or three-dimensional conformation of the molecule would be used to calculate a wide array of molecular descriptors. These descriptors fall into several categories, including:
Topological descriptors: These are derived from the 2D representation of the molecule and describe aspects such as size, shape, and branching.
Geometrical descriptors: These are calculated from the 3D structure and include parameters like molecular surface area and volume.
Electronic descriptors: These quantify the electronic characteristics of the molecule, such as dipole moment and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). nih.gov
Physicochemical descriptors: These relate to properties like hydrophobicity (logP) and polarizability.
Once a comprehensive set of descriptors is generated, statistical methods such as Multiple Linear Regression (MLR) or more advanced machine learning algorithms are employed to build a mathematical model that links a selection of these descriptors to a specific property. jcsp.org.pkresearchgate.net The robustness and predictive power of the resulting QSPR model are then rigorously evaluated using various validation techniques.
For this compound, QSPR models could be developed to predict a range of important properties. These include, but are not limited to, physicochemical properties such as water solubility, the octanol-water partition coefficient (Kow), and adsorption coefficients. Furthermore, QSPR can be extended to forecast ecotoxicological endpoints. For instance, studies on linear alkylbenzene sulfonates have successfully developed high-quality Quantitative Structure-Activity Relationships (QSARs, a subset of QSPR focused on biological activity) to predict acute toxicity to aquatic organisms. nih.gov Such models often find that the length of the alkyl chain is a critical determinant of toxicity. nih.gov
In the context of sulfonated aromatic compounds, QSPR models have been used to predict toxicity to various organisms. nih.gov These models often incorporate electronic descriptors like the energy of the LUMO, which can reflect the molecule's reactivity, and descriptors related to hydrophobicity and molecular size. nih.gov A screening assessment of a group of naphthalene sulfonic acids also highlighted the use of (Q)SAR models, though it was noted that many models are designed for neutral organic compounds and may require adaptation for ionized substances like sulfonic acids. canada.ca
The predictive power of QSPR models for sulfonamides has also been demonstrated, correlating topological and quantum chemical indices with properties like thermal energy, heat capacity, and entropy. jcsp.org.pkresearchgate.net These studies underscore the utility of combining different classes of descriptors to achieve robust predictive models.
An illustrative, hypothetical QSPR data table for compounds structurally related to this compound is presented below. This table is based on the types of models and descriptors reported in the literature for similar classes of compounds.
| Predicted Property | Compound Class | Key Molecular Descriptors | Statistical Method | Model Performance (Example R²) |
| Acute Toxicity (LC50) | Linear Alkylbenzene Sulfonates | Alkyl Chain Length, Hydrophobicity (logP) | Multiple Linear Regression | 0.97 |
| Algal Toxicity (EC50) | Substituted Benzenes | Energy of LUMO, Characteristic Root Index (CRI) | Multiple Linear Regression | 0.93 |
| Water Solubility | Naphthalene Sulfonic Acid Derivatives | Molecular Surface Area, Polar Surface Area, Number of Sulfonate Groups | Partial Least Squares | Not specified |
| Bioaccumulation Factor | Alkylated Naphthalenes | Octanol-Water Partition Coefficient (Kow), Molecular Weight | Linear Regression | Not specified |
| Thermal Energy | Sulfonamides | Randic Index, Balaban Index, Energy of LUMO | Multiple Linear Regression | Not specified |
It is important to emphasize that the development of a specific and highly accurate QSPR model for this compound would necessitate the experimental determination of the properties of interest for this compound and a series of structurally related molecules to serve as a training and validation set. Nevertheless, the existing body of research on analogous compounds provides a strong foundation for the potential application of QSPR to predict and understand the behavior of this compound.
Applications in Advanced Materials Science and Catalysis Non Biological Focus
Utilization as a Surfactant and Dispersant in Industrial Formulations
6,7-Dibutylnaphthalene-1-sulfonic acid, and its corresponding sodium salt, sodium dibutylnaphthalene sulfonate, are anionic surfactants with a distinctive molecular structure. lignincorp.comcymitquimica.com This structure consists of a hydrophobic dibutyl naphthalene (B1677914) group and a hydrophilic sulfonate group, rendering the molecule amphiphilic. lignincorp.compolymerchem.org This dual nature allows it to be effective in reducing surface tension and stabilizing emulsions and dispersions. cymitquimica.compolymerchem.org These properties make it a valuable component in a variety of industrial applications, including agrochemicals, textiles, detergents, and polymer production. polymerchem.orggreenagrochem.com The compound is noted for its stability in acidic and alkaline conditions, in hard water, and at elevated temperatures. polymerchem.orglignincorp.com
Micellization Behavior and Critical Micelle Concentration Studies
In aqueous solutions, surfactant molecules like alkylnaphthalene sulfonates self-assemble into aggregates known as micelles above a certain concentration, a threshold referred to as the critical micelle concentration (CMC). This behavior is driven by the hydrophobic effect, where the water-repelling tails of the surfactant molecules cluster together to minimize their contact with water, while the water-attracting heads remain exposed to the aqueous environment.
Studies on sodium 1-(n-alkyl)naphthalene-4-sulfonates have shown that the CMC is influenced by the length of the alkyl chain. nih.gov Specifically, a linear relationship exists where the logarithm of the CMC decreases as the effective carbon atom number of the alkyl chain increases. nih.gov This indicates that longer alkyl chains promote micelle formation at lower concentrations. frontiersin.org The aggregation behavior of these alkylnaphthalene sulfonates is less sensitive to increases in the alkyl chain length compared to alkylsulfonates and alkylbenzene sulfonates. nih.gov The presence of the naphthyl ring has a significant effect on the micellization process. nih.gov
Furthermore, investigations into the microenvironment of these micelles have revealed that their micropolarity is lower than that of sodium dodecyl sulfate (B86663) (SDS) and is not significantly affected by the length of the alkyl chain. nih.gov The microviscosity within the micelles, however, does increase with longer alkyl chains. nih.gov
| Surfactant Type | Relative CMC Value |
|---|---|
| n-alkyl sulfonates | Higher |
| n-alkylbenzene sulfonates | Intermediate |
| n-alkylnaphthalene sulfonates | Lower |
Interfacial Tension Reduction Mechanisms in Multiphase Systems
The amphiphilic nature of this compound allows it to position itself at the interface between two immiscible phases, such as oil and water. greenagrochem.com The hydrophobic tail orients towards the non-polar phase (oil), while the hydrophilic head remains in the polar phase (water). greenagrochem.com This arrangement disrupts the cohesive forces at the interface, leading to a reduction in interfacial tension (IFT). rsc.org
Research on alkylnaphthalene sulfonates has demonstrated their effectiveness in lowering the IFT in surfactant/alkali/acidic oil systems. nih.gov The synergistic effect that leads to this reduction is dependent on several factors, including the concentration of the alkylnaphthalene sulfonate, the length of its alkyl chain, the concentration and type of alkali, and the concentration of oleic acid. nih.gov This suggests that the ratio of the interfacial concentrations of the added surfactant and the acidic components in the oil is crucial for optimal IFT reduction. nih.gov The rigid aromatic ring of the naphthalene structure can also contribute to the hydrophobic character of the molecule, aiding in the reduction of IFT. researchgate.net
Role in Emulsion Polymerization and Colloid Stabilization
In emulsion polymerization, a process used to produce polymers like synthetic rubbers and latex, alkylnaphthalene sulfonates play a crucial role as stabilizers. polymerchem.orggreenagrochem.com The process involves polymerizing monomers that are insoluble in water within an aqueous medium. greenagrochem.com The surfactant molecules surround the monomer droplets, with their hydrophobic tails dissolving in the monomer and their hydrophilic heads extending into the surrounding water. greenagrochem.comgreenagrochem.com This creates a stable emulsion by preventing the monomer droplets from coalescing. greenagrochem.com This stabilization is essential for achieving a uniform particle size and distribution in the final polymer, which directly impacts the quality and performance of the product. greenagrochem.com Alkylnaphthalene sulfonates are also known to prevent the formation of deposits during the emulsion polymerization of synthetic rubbers. atamanchemicals.com
Role in Dispersant Formulations for Construction Materials and Pigments
Alkylnaphthalene sulfonates are widely used as dispersing agents in various industrial applications, including construction materials and pigment formulations. lignincorp.comatamanchemicals.com Their function is to prevent the aggregation of solid particles within a liquid medium, ensuring a stable and uniform suspension. lignincorp.com
Adsorption Mechanisms on Solid Surfaces (e.g., cement, pigments)
In construction, particularly in concrete formulations, alkylnaphthalene sulfonates act as superplasticizers. greenagrochem.compolymerchem.org They achieve this by adsorbing onto the surface of cement particles. greenagrochem.comgreenagrochem.com The mechanism involves the sulfonate groups, which carry a negative charge, attaching to the positively charged surfaces of the cement grains. polymerchem.orgresearchgate.net This adsorption imparts a strong negative charge to the particles, leading to electrostatic repulsion between them. greenagrochem.compolymerchem.org This repulsion prevents the cement particles from clumping together, releasing trapped water and increasing the fluidity of the concrete mix. polymerchem.org The adsorption can be a monolayer or multilayer process depending on the molecular weight of the sulfonate. researchgate.net
Similarly, in pigment and dye formulations, these surfactants adsorb onto the particle surfaces. greenagrochem.comatamanchemicals.com The hydrophobic tails coat the pigment particles, while the negatively charged sulfonate groups create repulsive forces that keep the particles evenly suspended in the liquid. greenagrochem.com This ensures uniform color distribution and prevents settling. lignincorp.com
| FDN Type | Adsorption Model | Adsorption Layer |
|---|---|---|
| High Molecular Weight | Langmuir | Monolayer |
| Without Ultrafiltration | - | Multilayer |
Rheological Modifier Properties in Suspensions
By preventing the aggregation of particles, this compound and related compounds act as effective rheological modifiers in suspensions. greenagrochem.com In concrete, the dispersion of cement particles reduces the friction between them, allowing the mix to flow more easily without the need for additional water. greenagrochem.comgreenagrochem.com This improved workability is crucial for placing and compacting high-performance concrete. greenagrochem.compolymerchem.org The reduction in water content also leads to a denser and stronger final concrete product. greenagrochem.compolymerchem.org
In paints and coatings, the dispersing action of these surfactants improves the flow and leveling properties, resulting in a smoother finish. chemicalindustriessecrets.com By maintaining a stable suspension of pigment particles, they ensure the consistency and uniformity of the coating. lignincorp.com Rheology modifiers are essential for preventing sedimentation during storage and transport, while allowing the product to be easily poured or pumped during application. crodaagriculture.com
Application as a Catalyst or Catalyst Ligand in Organic Transformations
Naphthalenesulfonic acids, characterized by a sulfonic acid group attached to a naphthalene core, are recognized for their strong acidic properties and potential as ligands in catalysis. The presence of bulky alkyl groups, such as butyl substituents, can modify solubility, steric hindrance, and electronic properties, influencing catalytic activity and selectivity.
Brønsted Acidity in Acid-Catalyzed Organic Synthesis
The sulfonic acid moiety (-SO₃H) is a powerful proton donor, rendering compounds like naphthalenesulfonic acids strong Brønsted acids. beilstein-journals.org This acidity is comparable to that of mineral acids like sulfuric acid, making them effective catalysts for a wide range of organic reactions. beilstein-journals.orgresearchgate.net These reactions include esterification, transesterification, and hydrolysis, where a proton source is required to activate carbonyl groups. researchgate.netresearchgate.net
Organic compounds containing sulfonic acid groups are increasingly used to replace traditional mineral acids due to advantages like improved handling, reduced corrosiveness, and potential for creating more complex, tailored catalyst structures. beilstein-journals.org The catalytic performance is directly related to the strength and accessibility of the acidic protons.
Table 1: Comparison of Brønsted Acid Catalyst Types
| Catalyst Type | Typical pKa | Key Features | Example Applications |
|---|---|---|---|
| Carboxylic Acids | ~4-5 | Weak acidity, often used in specific organocatalysis. | Aldol reactions, Michael additions |
| Phosphoric Acids | ~2-3 | Moderate acidity, chiral versions widely used. | Asymmetric additions to imines |
| Sulfonic Acids | <-2 | Strong acidity, comparable to mineral acids. beilstein-journals.org | Esterification, alkylation, hydrolysis researchgate.netresearchgate.net |
| Mineral Acids (e.g., H₂SO₄) | <-3 | Very strong acidity, often used homogeneously. | Industrial-scale dehydration, nitration |
Note: This table provides representative data for the general classes of acid catalysts.
Chelation and Coordination with Metal Centers for Heterogeneous or Homogeneous Catalysis
While the sulfonic acid itself is a Brønsted acid, its conjugate base, the sulfonate group (-SO₃⁻), can function as a ligand in coordination chemistry. nih.gov Sulfonates are generally considered weakly coordinating anions. This property can be advantageous in catalysis, where they can stabilize a cationic metal center while being easily displaced by a substrate molecule. nih.gov
In some catalytic systems, the sulfonate group can participate in a "hemilabile" fashion, where it can reversibly coordinate and de-coordinate from the metal center. researchgate.net This dynamic behavior can open up a coordination site for the substrate to bind and react. nih.gov The bulky dibutyl-naphthalene backbone would provide significant steric influence and enhance the solubility of the resulting metal complex in organic solvents, favoring homogeneous catalysis. The coordination of sulfonate ligands has been explored in various metal complexes, including those based on ruthenium, to create catalysts for processes like water oxidation. nih.gov
Integration into Functional Polymeric Materials and Coatings
The incorporation of sulfonic acid groups into polymer structures is a well-established strategy for creating functional materials, particularly proton-exchange membranes (PEMs) for fuel cells and ion-exchange resins. mdpi.comresearchgate.net A molecule like this compound could be incorporated into a polymer backbone, for instance, through polymerization of a functionalized precursor.
Potential in Advanced Separation Processes (e.g., ion exchange, membrane technology)
The amphiphilic nature of this compound, combining a polar, charged head (the sulfonic acid group) and a large, nonpolar tail (the dibutyl-naphthalene group), makes it a candidate for applications in separation science. cymitquimica.com
Selective Ion Carrier Properties of Sulfonic Acid Derivatives
In the context of separation, sulfonic acid groups are primarily known for their role in cation exchange. researchgate.net Materials functionalized with sulfonic acids act as strong cation exchangers because the sulfonate anion is the conjugate base of a strong acid, meaning it remains negatively charged over a very wide pH range. silicycle.com This allows for the binding of cations from a solution in exchange for another cation (often H⁺ or Na⁺).
Membrane Permeation Dynamics for Metal Ion Extraction
In membrane-based separation, particularly using permeation liquid membranes (PLMs), a carrier molecule is used to transport specific ions across a hydrophobic membrane phase. researchgate.net A lipophilic sulfonic acid derivative could function as such a carrier for metal ions. The process typically involves the extraction of a metal cation from an aqueous phase into the organic membrane phase by forming a neutral ion-pair with the deprotonated sulfonate. This complex then diffuses across the membrane. On the other side of the membrane, the metal ion is released into a receiving aqueous phase, often by a change in pH that protonates the sulfonate carrier, breaking the ion-pair. researchgate.net
The efficiency of this process depends on several factors, including the partition coefficient of the carrier-ion complex, its diffusion coefficient within the membrane, and the kinetics of complexation/decomplexation at the membrane interfaces. researchgate.netiapchem.org The bulky dibutyl-naphthalene structure would ensure the carrier remains confined to the lipophilic membrane phase, which is a critical requirement for a stable separation process.
Table 2: Factors Influencing Metal Ion Permeation in Liquid Membranes
| Parameter | Description | Impact on Extraction Efficiency |
|---|---|---|
| Carrier Lipophilicity | The solubility of the carrier in the membrane phase. | High lipophilicity prevents carrier loss to aqueous phases. |
| pH of Source Phase | Determines the deprotonation state of the sulfonic acid carrier. | Must be high enough to deprotonate the carrier for ion-pairing. |
| pH of Receiving Phase | Determines the protonation state of the carrier for ion release. | Must be low enough to protonate the carrier, releasing the metal ion. |
| Metal Ion Charge/Size | The properties of the target metal ion. | Affects the stability of the ion-pair complex and transport selectivity. |
| Membrane Composition | The solvent used for the liquid membrane. | Influences the diffusion rates of the carrier and the complex. iapchem.orgsrce.hr |
Note: This table outlines general principles of carrier-mediated membrane transport for metal ion extraction.
Derivatization and Functionalization of 6,7 Dibutylnaphthalene 1 Sulfonic Acid
Modification of the Sulfonic Acid Group (e.g., sulfonyl halides, esters, amides)
The sulfonic acid group is a primary site for derivatization, readily convertible into more reactive intermediates or functional groups with distinct properties.
Sulfonyl Halides: The most common modification of the sulfonic acid group is its conversion to a sulfonyl halide, typically sulfonyl chloride. This is a crucial step for the synthesis of sulfonate esters and sulfonamides. The reaction is generally achieved by treating the sulfonic acid or its sodium salt with a chlorinating agent. Common reagents for this transformation include thionyl chloride (SOCl₂), phosphorus pentachloride (PCl₅), or chlorosulfuric acid (ClSO₃H). For instance, aromatic sulfonic acids can be converted to sulfonyl chlorides under neutral conditions using 2,4,6-trichloro-1,3,5-triazine as the chlorinating agent. While specific conditions for 6,7-dibutylnaphthalene-1-sulfonic acid are not detailed in available literature, the general methodologies for naphthalenesulfonic acids are applicable.
Sulfonate Esters: Sulfonate esters can be synthesized from the corresponding sulfonyl chloride by reaction with an alcohol in the presence of a base. A patented process describes the preparation of esters of di-tert-butyl-naphthalene-4-sulfonic acids by reacting an alkali salt of the sulfonic acid with a dialkylsulfate, which suggests a potential route for the esterification of this compound. google.com These esters are valuable as intermediates in organic synthesis, acting as good leaving groups in nucleophilic substitution reactions.
Sulfonamides: Sulfonamides are another important class of derivatives prepared from sulfonyl chlorides. The reaction involves the treatment of the sulfonyl chloride with a primary or secondary amine. This reaction is widely used in medicinal chemistry to synthesize compounds with a broad range of biological activities. ekb.eg The synthesis of novel sulfonamide derivatives bearing a naphthalene (B1677914) moiety has been reported, highlighting the utility of naphthalenesulfonyl chlorides as precursors. nih.gov The general procedure often involves reacting the sulfonyl chloride with the amine in the presence of a base like triethylamine or pyridine. ekb.eg
Table 1: Key Transformations of the Sulfonic Acid Group
| Derivative | Precursor | Typical Reagents | Key Features |
|---|---|---|---|
| Sulfonyl Chloride | Sulfonic Acid | Thionyl chloride (SOCl₂), Phosphorus pentachloride (PCl₅) | Reactive intermediate |
| Sulfonate Ester | Sulfonyl Chloride | Alcohol, Base | Good leaving group in synthesis |
| Sulfonamide | Sulfonyl Chloride | Primary/Secondary Amine, Base | Biologically relevant functional group |
Functionalization of the Naphthalene Core (e.g., halogenation, nitration, acylation, further alkylation)
The aromatic naphthalene core of this compound is susceptible to electrophilic substitution reactions, allowing for the introduction of various functional groups. The positions of substitution are directed by the existing sulfonic acid and dibutyl groups. The sulfonic acid group is a deactivating, meta-directing group, while the alkyl groups are activating, ortho- and para-directing groups.
Halogenation: The replacement of sulfonic acid groups by halogens is a known reaction for aromatic compounds. archive.org This can occur under specific conditions, and often, additional halogen atoms are introduced into the ring. archive.org For naphthalenesulfonic acids, direct halogenation can also occur on the aromatic ring, with the position of substitution influenced by the existing substituents.
Nitration: Nitration of naphthalenesulfonic acids is a well-established industrial process, often used in the synthesis of dye intermediates. wikipedia.org The reaction is typically carried out using a mixture of nitric acid and sulfuric acid. masterorganicchemistry.com The position of nitration on the dibutylnaphthalene sulfonic acid scaffold would be influenced by the directing effects of both the sulfonic acid and the butyl groups. Processes for the nitration of naphthalenesulfonic acids have been patented, indicating the industrial relevance of this reaction. google.comgoogle.com
Acylation: Friedel-Crafts acylation is a common method for introducing an acyl group onto an aromatic ring. This reaction typically employs an acyl chloride or anhydride in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃). The bulky nature of the dibutylnaphthalene core and the deactivating effect of the sulfonic acid group would necessitate carefully optimized reaction conditions.
Further Alkylation: While the naphthalene core is already substituted with two butyl groups, further alkylation could potentially be achieved, although it might be sterically hindered. Alkylation of naphthalene can be performed with olefins or other alkylating agents in the presence of an appropriate catalyst. google.com
Introduction of Additional Alkyl or Aromatic Substituents to the Dibutylnaphthalene Scaffold
Further substitution on the dibutylnaphthalene scaffold can be achieved through various synthetic strategies. The introduction of additional alkyl or aromatic groups can significantly alter the physicochemical properties of the molecule.
Alkylation: As mentioned, further alkylation via Friedel-Crafts reaction is a possibility, though the positions of substitution would be dictated by the existing groups and steric hindrance. The use of long-chain alkylating agents with zeolite catalysts has been explored for naphthalene alkylation to produce mono-alkyl substituted products, suggesting that controlled alkylation might be achievable. google.com
Cross-Coupling Reactions: Modern cross-coupling reactions, such as Suzuki or Stille couplings, could be employed to introduce additional aromatic substituents. This would first require the introduction of a halide (e.g., via halogenation as discussed in 6.2) onto the naphthalene core, which could then be subjected to the coupling reaction with a suitable boronic acid or organostannane.
Polymerization and Oligomerization via Functional Groups (e.g., formaldehyde condensates)
Naphthalenesulfonic acids are known to undergo condensation polymerization with formaldehyde to produce naphthalenesulfonic acid-formaldehyde condensates. echemi.comresearchgate.net These polymers are widely used as superplasticizers in concrete, dispersants for dyes and pesticides, and as synthetic tanning agents. The reaction involves the electrophilic substitution of formaldehyde onto the naphthalene ring, followed by condensation to form methylene (B1212753) bridges between the naphthalene units. google.com
The general process for producing these condensates involves the sulfonation of naphthalene, followed by condensation with formaldehyde. researchgate.netgoogle.com The properties of the resulting polymer, such as its molecular weight and degree of polymerization, can be controlled by adjusting the reaction conditions, including the molar ratio of the reactants, temperature, and reaction time. researchgate.net It is plausible that this compound could be used as a monomer in similar condensation reactions to produce polymers with enhanced hydrophobic characteristics due to the presence of the butyl groups. These polymers could find applications as specialized dispersants or emulsifiers. google.com
Table 2: Polymerization of Naphthalenesulfonic Acids
| Polymer Type | Monomers | Key Reaction | Common Applications |
|---|---|---|---|
| Naphthalenesulfonic acid-formaldehyde condensate | Naphthalenesulfonic acid, Formaldehyde | Electrophilic substitution and condensation | Superplasticizers, Dispersants |
Formation of Complex Salts and Supramolecular Assemblies with Organic Bases
The acidic nature of the sulfonic acid group allows for the formation of salts with a wide variety of bases. When organic bases are used, the resulting salts can be considered complex salts with potential for forming interesting supramolecular structures.
The formation of supramolecular assemblies based on naphthalenedisulfonic acids has been reported, where hydrogen bonding and other non-covalent interactions play a crucial role in the formation of one-, two-, or three-dimensional networks. researchgate.net Similarly, this compound can form salts with organic amines. The bulky butyl groups and the specific geometry of the naphthalene core could influence the packing of the molecules in the solid state, leading to the formation of unique supramolecular architectures.
Derivatives such as 8-anilinonaphthalene-1-sulfonic acid (ANS) are known for their fluorescence properties and their use as molecular probes, which is a testament to the interesting properties that can arise from the combination of a naphthalenesulfonic acid and an organic base moiety. acs.org The interaction of this compound with various organic bases could lead to the development of new materials with interesting photophysical or self-assembly properties.
Analytical Methodologies for Quantitation and Purity Assessment Advanced Techniques
Chromatographic Separation Techniques
Chromatography is a cornerstone of analytical chemistry, offering powerful means to separate, identify, and quantify the components of a mixture. For a compound like 6,7-Dibutylnaphthalene-1-sulfonic acid, various chromatographic approaches are utilized.
High-Performance Liquid Chromatography (HPLC) is a premier technique for the analysis of non-volatile compounds like this compound. The separation is typically achieved on a reversed-phase column, such as a C18, where the nonpolar stationary phase interacts with the butyl and naphthalene (B1677914) moieties of the molecule.
A typical HPLC method would involve a gradient elution using a mobile phase consisting of an aqueous component (often with a pH-adjusting buffer like formic acid or ammonium (B1175870) acetate) and an organic solvent such as acetonitrile (B52724) or methanol. The gradient allows for the effective elution of the target analyte and the separation from potential impurities with different polarities.
Advanced detectors are crucial for the detection and quantification of this compound:
UV-Vis Detectors : The naphthalene ring system of the molecule contains chromophores that absorb ultraviolet (UV) light. researchgate.netnist.gov A UV-Vis detector can be set to a specific wavelength, typically around the absorption maximum of the naphthalene moiety (e.g., 220-280 nm), to achieve sensitive and selective detection. sielc.com
Evaporative Light Scattering Detectors (ELSD) : For compounds that lack a strong chromophore or when universal detection is desired, an ELSD can be employed. This detector nebulizes the column effluent, evaporates the mobile phase, and measures the light scattered by the remaining analyte particles.
Mass Spectrometry (MS) : Coupling HPLC with a mass spectrometer provides the highest level of specificity and sensitivity. Electrospray ionization (ESI) is a common interface used for sulfonic acids. The mass spectrometer can provide the exact mass of the parent ion and its fragmentation patterns, confirming the identity of this compound and aiding in the structural elucidation of unknown byproducts.
A specialized HPLC method has been developed for sulfonic acids utilizing a BIST™ A+ column, which is a negatively-charged cation-exchange column. sielc.com This counter-intuitive approach uses a multi-charged positive buffer in a primarily organic mobile phase to bridge the negatively-charged sulfonic acid analytes to the negatively-charged column surface, enabling their separation. sielc.comresearchgate.net
Table 1: Illustrative HPLC Parameters for this compound Analysis
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 20% B to 95% B over 15 minutes |
| Flow Rate | 1.0 mL/min |
| Injection Volume | 10 µL |
| Detection | UV at 230 nm or ESI-MS (Negative Ion Mode) |
Gas Chromatography (GC) is a powerful technique for the analysis of volatile and thermally stable compounds. However, sulfonic acids like this compound are non-volatile due to the highly polar sulfonic acid group. Therefore, direct analysis by GC is not feasible.
To utilize GC, a derivatization step is necessary to convert the non-volatile sulfonic acid into a volatile derivative. This is often achieved by esterification of the sulfonic acid group, for example, by reaction with a suitable reagent to form a methyl or butyl ester. Another approach involves on-line derivatization in the GC injection port using reagents like tetrabutylammonium (B224687) salts. ijpsr.comnih.gov
Once derivatized, the resulting volatile compound can be separated on a standard nonpolar or moderately polar GC column and detected by a flame ionization detector (FID) or, for higher specificity, a mass spectrometer (GC-MS). ijpsr.comnih.gov GC-MS provides detailed structural information based on the fragmentation pattern of the derivative, which can be used for positive identification.
Ion chromatography (IC) is a specialized form of HPLC that is ideal for the separation and quantification of ionic species. For the analysis of this compound, IC with suppressed conductivity detection is a highly effective method. ijpsr.comnih.gov
In this technique, the sample is injected onto an ion-exchange column. For an anionic species like a sulfonate, an anion-exchange column is used. The mobile phase, typically a carbonate-bicarbonate buffer or a hydroxide (B78521) solution, elutes the analyte from the column. nih.gov
After separation, the eluent passes through a suppressor device, which reduces the conductivity of the mobile phase while enhancing the conductivity of the analyte ions. This results in low background noise and high sensitivity for the detection of the sulfonate anion by a conductivity detector. nih.gov This method allows for the direct quantification of the sulfonate without the need for derivatization. Gradient elution can be employed to separate a wide range of sulfonic acids in a single run. nih.gov
Titrimetric Methods for Acidic Content Determination
Titrimetric methods, particularly potentiometric titrations, are classical analytical techniques that provide an accurate determination of the total acidic content of a sample. plos.org Since this compound is a strong acid, it can be readily titrated with a standardized strong base, such as sodium hydroxide (NaOH). princeton.edutitrations.info
The titration is monitored by a pH electrode connected to a pH meter. youtube.com As the base is added, the pH of the solution is recorded. A sharp increase in pH occurs at the equivalence point, where all the sulfonic acid has been neutralized. Plotting the pH versus the volume of titrant added generates a titration curve, and the equivalence point can be determined from the inflection point of this curve. For greater accuracy, a derivative plot (ΔpH/ΔV) can be used to pinpoint the endpoint. youtube.com
Table 2: Typical Procedure for Potentiometric Titration
| Step | Description |
|---|---|
| 1. Sample Preparation | An accurately weighed amount of this compound is dissolved in deionized water. |
| 2. Titrant | A standardized solution of approximately 0.1 M Sodium Hydroxide. |
| 3. Titration | The NaOH solution is added incrementally to the sample solution with constant stirring. |
| 4. Monitoring | The pH of the solution is recorded after each addition of titrant. |
| 5. Endpoint Determination | The equivalence point is determined from the titration curve. |
| 6. Calculation | The concentration of the sulfonic acid is calculated based on the volume of titrant used to reach the equivalence point. |
Spectrophotometric Assays for Concentration Measurement
UV-Vis spectrophotometry is a straightforward and rapid method for determining the concentration of this compound in a solution, provided it is the only component that absorbs at the chosen wavelength. pro-analytics.net The naphthalene ring system in the molecule has a characteristic UV absorption spectrum. nist.gov
To perform a quantitative analysis, a calibration curve is first constructed by preparing a series of standard solutions of known concentrations of pure this compound. The absorbance of each standard solution is measured at the wavelength of maximum absorbance (λmax). According to the Beer-Lambert law, the absorbance is directly proportional to the concentration.
A plot of absorbance versus concentration should yield a straight line. The concentration of an unknown sample can then be determined by measuring its absorbance and interpolating its concentration from the calibration curve. pro-analytics.net This method is particularly useful for routine quality control applications where the purity of the material is known to be high. researchgate.net
Purity Profiling and Identification of Synthesis Byproducts
Ensuring the purity of this compound involves the identification and quantification of any byproducts from its synthesis. The primary analytical tool for purity profiling is HPLC, due to its high resolving power. iaea.org
During the synthesis of alkylnaphthalene sulfonic acids, several byproducts can be formed. A common impurity is the inorganic salt, sodium sulfate (B86663), which can be present in commercial products at levels of 5-15%. iaea.org This results from the neutralization of excess sulfuric acid used during the sulfonation step. Other potential byproducts include isomers of dibutylnaphthalene sulfonic acid, unreacted starting materials like dibutylnaphthalene, and over-sulfonated or under-sulfonated products.
HPLC coupled with mass spectrometry (HPLC-MS) is exceptionally powerful for identifying these byproducts. The retention times of the various components provide separation, while the mass spectrometer provides mass-to-charge ratios and fragmentation patterns that allow for the structural elucidation of the impurities. By comparing the peak areas of the byproducts to that of the main compound, their relative percentages can be estimated.
Table 3: Common Synthesis Byproducts and Analytical Approach
| Potential Byproduct | Analytical Method for Identification |
|---|---|
| Sodium Sulfate | Ion Chromatography |
| Isomers of Dibutylnaphthalene-1-sulfonic acid | HPLC-MS |
| Unreacted Dibutylnaphthalene | HPLC-UV, GC-MS |
Environmental Fate and Remediation Strategies Chemical and Process Perspective
Degradation Pathways in Environmental Matrices (e.g., photocatalytic degradation, biodegradation mechanisms)
The degradation of 6,7-Dibutylnaphthalene-1-sulfonic acid in the environment is expected to proceed through both biotic and abiotic pathways. The robust nature of the naphthalene (B1677914) ring and the presence of the sulfonate group, however, suggest that it is not readily biodegradable. greenagrochem.com
Biodegradation Mechanisms:
The biodegradation of alkylnaphthalene sulfonates is influenced by the length and branching of the alkyl chains. greenagrochem.com Generally, shorter, linear alkyl chains are more susceptible to microbial attack than longer or branched ones. greenagrochem.com The biodegradation of these compounds is often initiated by microbial communities that can utilize them as a source of carbon and sulfur. The process can be slow and may not lead to complete mineralization into carbon dioxide, water, and inorganic salts. greenagrochem.com
The degradation of the parent naphthalene structure by microorganisms typically involves dioxygenase enzymes, which introduce hydroxyl groups onto the aromatic rings, leading to ring cleavage. nih.gov For sulfonated naphthalenes, desulfonation is a key initial step. Some bacteria are capable of this, often through a dioxygenation reaction that results in the spontaneous elimination of the sulfite (B76179) group. nih.gov The resulting hydroxylated naphthalene can then enter established catabolic pathways. nih.gov However, the stability of the naphthalene ring can make it resistant to rapid microbial breakdown. greenagrochem.com
Photocatalytic Degradation:
Photocatalysis represents a promising advanced oxidation process for the degradation of persistent organic pollutants like alkylnaphthalene sulfonates. Studies on aromatic sulfonates have shown that photocatalytic treatment, for instance using titanium dioxide (TiO2) as a photocatalyst, can lead to their degradation. unito.it The process is initiated by the generation of highly reactive hydroxyl radicals upon irradiation of the photocatalyst with UV light. unito.it These radicals can attack the aromatic ring, leading to its cleavage and the eventual mineralization of the compound. The efficiency of photocatalytic degradation has been observed to be inversely proportional to the degree of sulfonation, suggesting that the adsorption of the substrate onto the photocatalyst surface plays a crucial role. unito.it The complete mineralization of these compounds through photocatalysis has been demonstrated by the decrease in total organic carbon (TOC) and the release of sulfate (B86663) ions. unito.it
| Degradation Pathway | Key Mechanisms | Influencing Factors | Potential Intermediates |
| Biodegradation | Dioxygenation, Desulfonation, Ring Cleavage | Alkyl chain structure, Microbial community composition, Oxygen availability | Hydroxylated naphthalenes, Sulfosalicylates |
| Photocatalysis | Hydroxyl radical attack, Oxidation, Mineralization | Photocatalyst type and loading, Light intensity, pH | Sulfonated reaction intermediates |
Adsorption and Leaching Behavior in Soil and Water Systems
The mobility of this compound in the environment is largely governed by its adsorption to soil and sediment particles and its solubility in water.
As an anionic surfactant, it is highly water-soluble, which suggests a potential for high mobility in aquatic systems. nih.gov This characteristic is due to the presence of the polar sulfonate group. greenagrochem.com However, the hydrophobic dibutylnaphthalene portion of the molecule will have a strong affinity for organic matter in soil and sediment. lignincorp.com This can lead to its adsorption onto these matrices, which would retard its movement through the soil profile and reduce its concentration in the water column. lignincorp.com
The extent of adsorption is dependent on factors such as the organic carbon content of the soil, clay content, and pH. The use of alkylnaphthalene sulfonates as dispersants in various industrial applications, including agriculture and construction, is a testament to their ability to adsorb onto particle surfaces. greenagrochem.comgreenagrochem.com This property can also influence their environmental distribution. In contrast, some studies on related compounds like dinonylnaphthalene (B12650604) sulfonates suggest they have low mobility in soil. epa.gov The leaching of hydrophobic organic compounds from soil can, in some cases, be enhanced by the presence of surfactants. iastate.edu
| Environmental Compartment | Expected Behavior | Key Influencing Factors |
| Water | High mobility due to water solubility | Adsorption to suspended particles and sediment |
| Soil/Sediment | Adsorption to organic matter | Soil organic carbon content, Clay content, pH |
Methodologies for Environmental Monitoring and Trace Analysis
The detection and quantification of this compound in environmental samples require sensitive and specific analytical methods due to the likely low concentrations at which it may be present. A review of analytical techniques for naphthalene sulfonates indicates that a combination of extraction and chromatographic methods is typically employed. nih.gov
Solid-phase extraction (SPE) is a common technique for the pre-concentration of these compounds from water samples. nih.gov For the analysis itself, high-performance liquid chromatography (HPLC) and capillary electrophoresis are often used for separation. nih.gov Detection is frequently achieved using spectrophotometric methods or, for higher sensitivity and specificity, mass spectrometry (MS). nih.gov Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS) are powerful tools for the identification and quantification of these compounds and their degradation products in complex environmental matrices. nih.govresearchgate.net LC-MS/MS, in particular, is well-suited for the analysis of non-volatile and thermally labile compounds like alkylnaphthalene sulfonates. eurofins.com
| Analytical Technique | Purpose | Common Detector |
| Solid-Phase Extraction (SPE) | Pre-concentration from aqueous samples | - |
| High-Performance Liquid Chromatography (HPLC) | Separation | UV, Fluorescence, Mass Spectrometry (MS) |
| Capillary Electrophoresis (CE) | Separation | UV, MS |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation and Identification | Mass Spectrometer |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation and Quantification | Tandem Mass Spectrometer |
Sustainable Synthesis and Waste Minimization in Production Processes
The traditional industrial synthesis of butylnaphthalene sulfonates involves the alkylation of naphthalene with butanol in the presence of a strong acid, such as sulfuric acid or oleum (B3057394), which also acts as the sulfonating agent. google.comgoogle.com This process is often a one-step batch reaction that can be highly exothermic and difficult to control, leading to the formation of significant amounts of sulfur-containing by-products and "free oil" (unreacted naphthalene and unsulfonated alkylnaphthalenes). google.com
Efforts towards more sustainable synthesis and waste minimization could focus on several areas:
Catalyst Development: The use of solid acid catalysts could replace corrosive and hazardous liquid acids like oleum, simplifying catalyst separation and reducing waste.
Process Control: Improved reactor design and process control, such as the incremental alternating additions of sulfonating agents and alkylating alcohols, can help to manage the exothermicity of the reaction and improve product yield and quality. google.com
Alternative Reagents: Investigating milder and more selective sulfonating and alkylating agents could reduce the formation of unwanted by-products.
Waste Stream Valorization: Developing methods to recover and reuse unreacted starting materials and to find applications for the by-products would contribute to a more circular production process.
| Production Aspect | Traditional Method | Potential for Improvement |
| Catalyst | Oleum, Concentrated Sulfuric Acid google.comgoogle.com | Solid acid catalysts, Reusable catalysts |
| Reaction Control | One-step batch process, Difficult to control exotherm google.com | Improved reactor design, Staged addition of reagents google.com |
| By-products | Sulfur-containing wastes, "Free oil" google.com | Increased selectivity through catalyst and process optimization |
| Waste Management | Neutralization and disposal | Recovery and recycling of unreacted materials, Valorization of by-products |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
